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Compound of Interest
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Cat. No.: B1675644 Get Quote

Executive Summary

LY2624803, initially developed by Hypnion as HY10275 and later acquired by Eli Lilly and

Company, is an investigational drug designed for the treatment of chronic insomnia. It functions

as a dual-inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-

HT2A receptor. This unique mechanism of action targets two key pathways involved in the

regulation of sleep and wakefulness. Early clinical development, particularly the Phase II

SLUMBER study, suggested that LY2624803 was well-tolerated and showed promise in

improving several key sleep parameters. However, despite these initial positive findings, the

development of LY2624803 appears to have been discontinued, as there is a lack of publicly

available data beyond the initial Phase II results. This guide provides a comprehensive

overview of the known discovery and development history of LY2624803, based on the limited

publicly accessible information.

Discovery and Preclinical Development
Corporate History and Rationale for Development
LY2624803 was originally discovered by Hypnion, a neuroscience-focused drug discovery

company specializing in sleep disorder research.[1] In 2007, Eli Lilly and Company acquired

Hypnion, incorporating LY2624803 into its central nervous system (CNS) pipeline.[1] The

rationale for the development of a dual H1 inverse agonist and 5-HT2A antagonist was based

on the established roles of histamine and serotonin in promoting wakefulness. By blocking the

activity of these two neurotransmitter systems, LY2624803 was designed to promote sleep.
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Mechanism of Action
LY2624803 is an inverse histamine H1 receptor agonist and a serotonin 5-HT2A receptor

antagonist.[1]

Histamine H1 Receptor Inverse Agonism: The histamine H1 receptor has a degree of

constitutive activity, meaning it can signal even in the absence of histamine. An inverse

agonist not only blocks the binding of histamine but also stabilizes the receptor in its inactive

state, reducing this basal signaling. This is thought to contribute to a more potent sedative

effect.

Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in the regulation of

sleep architecture, and its antagonism is believed to promote and maintain sleep.

Preclinical Data
Detailed preclinical data for LY2624803, such as in vitro binding affinities, functional potencies,

and in vivo pharmacology and toxicology data, have not been made publicly available. The

following table highlights the types of data that would be expected from preclinical

characterization, with the status of LY2624803's data noted as not publicly available.

Parameter Target Value

Binding Affinity (Ki) Histamine H1 Receptor Not Publicly Available

Serotonin 5-HT2A Receptor Not Publicly Available

Functional Activity (IC50/EC50) Histamine H1 Receptor Not Publicly Available

Serotonin 5-HT2A Receptor Not Publicly Available

In Vivo Efficacy Animal Models of Insomnia Not Publicly Available

Safety Pharmacology
Cardiovascular, Respiratory,

CNS
Not Publicly Available

Toxicology Acute and Chronic Studies Not Publicly Available

Clinical Development
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The clinical development of LY2624803 progressed to at least Phase II. The most significant

publicly discussed trial is the SLUMBER study.

Phase II Clinical Trial (SLUMBER - NCT00784875)
The SLUMBER study was a Phase II, randomized, double-blind, placebo- and active-

comparator-controlled study to evaluate the efficacy and safety of LY2624803 in patients with

chronic insomnia.[2]

Study Parameter Description

Official Title

An Efficacy Study of Compound LY2624803 in

the Treatment of Patients With Chronic

Insomnia[2]

Condition Chronic Insomnia[2]

Interventions
- LY2624803 1 mg[2]- LY2624803 3 mg[2]-

Zolpidem (5 mg or 10 mg)[1]- Placebo[2]

Study Design
Crossover design with 16 treatment sequences

over three periods.[1]

Number of Participants 419[1]

Primary Outcome Measures
Change from baseline in sleep parameters as

assessed by morning sleep diaries.[2]

Secondary Outcome Measures

Assessment of Sleep Questionnaire, Daytime

Consequences of Insomnia Questionnaire,

Insomnia Severity Index.[1]

Clinical Trial Results (Qualitative Summary)

Results from the SLUMBER study were presented at the 25th Annual Meeting of the

Associated Professional Sleep Societies (APSS) in 2011.[1] A full peer-reviewed publication

with detailed quantitative data is not available. The key findings from the conference abstract

are:

Efficacy:
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LY2624803 at a dose of 3 mg, as well as zolpidem, showed improvement in total sleep

time and overall sleep quality compared to placebo.[1]

All active treatments (LY2624803 1 mg and 3 mg, and zolpidem) improved sleep latency

and wake after sleep onset compared to placebo.[1]

On the Assessment of Sleep Questionnaire, the 3 mg dose of LY2624803 and zolpidem

improved the sleep experience domain compared to placebo.[1]

No improvements were observed on the Daytime Consequences of Insomnia

Questionnaire for any treatment group.[1]

Safety and Tolerability:

The treatments were reported to be well tolerated.[1]

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of LY2624803 have not

been published. Below are generalized methodologies for the types of experiments that would

have been conducted.

General Preclinical Experimental Protocols
Radioligand Binding Assays: To determine the binding affinity (Ki) of LY2624803 for the

histamine H1 and serotonin 5-HT2A receptors, competitive binding assays would be

performed. This would involve incubating cell membranes expressing the receptor of interest

with a fixed concentration of a radiolabeled ligand and varying concentrations of LY2624803.

The concentration of LY2624803 that inhibits 50% of the radioligand binding (IC50) would be

determined and converted to a Ki value.

Functional Assays:

Histamine H1 Receptor (Inverse Agonism): To measure the inverse agonist activity at the

H1 receptor, a functional assay measuring the accumulation of inositol phosphates (IPs) in

cells expressing the receptor would be used. A decrease in the basal level of IP

accumulation in the presence of LY2624803 would indicate inverse agonism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.bioworld.com/articles/621469-ly-2624803-improves-aspects-of-chronic-insomnia-in-phase-ii-trial?v=preview
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.bioworld.com/articles/621469-ly-2624803-improves-aspects-of-chronic-insomnia-in-phase-ii-trial?v=preview
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.bioworld.com/articles/621469-ly-2624803-improves-aspects-of-chronic-insomnia-in-phase-ii-trial?v=preview
https://www.bioworld.com/articles/621469-ly-2624803-improves-aspects-of-chronic-insomnia-in-phase-ii-trial?v=preview
https://www.bioworld.com/articles/621469-ly-2624803-improves-aspects-of-chronic-insomnia-in-phase-ii-trial?v=preview
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.benchchem.com/product/b1675644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serotonin 5-HT2A Receptor (Antagonism): The antagonist activity at the 5-HT2A receptor

would be assessed by measuring the ability of LY2624803 to block serotonin-induced

calcium mobilization in cells expressing the receptor. Cells would be pre-incubated with

varying concentrations of LY2624803 before being stimulated with a fixed concentration of

serotonin. The IC50 value for the inhibition of the serotonin response would be

determined.

General Clinical Trial Protocol (based on NCT00784875)
Patient Population: Adults with a diagnosis of chronic insomnia.[2]

Study Design: A multi-period crossover design where each patient receives several of the

study treatments in a randomized sequence.[1]

Data Collection:

Sleep Diaries: Patients would complete a daily diary each morning to record subjective

sleep parameters such as total sleep time, sleep latency, and wake after sleep onset.[1]

Questionnaires: At the end of each treatment period, patients would complete

questionnaires such as the Assessment of Sleep Questionnaire and the Insomnia Severity

Index to assess broader aspects of their sleep and the impact of insomnia.[1]

Statistical Analysis: The primary analysis would likely involve a mixed-effects model to

compare the change from baseline in sleep parameters for each active treatment group

against the placebo group, accounting for the crossover design.

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the histamine H1 and serotonin 5-

HT2A receptors and the proposed mechanism of action of LY2624803.
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Caption: Histamine H1 Receptor Signaling and Inverse Agonism.
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Caption: Serotonin 5-HT2A Receptor Signaling and Antagonism.
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Summary and Conclusion
LY2624803 is a dual histamine H1 inverse agonist and serotonin 5-HT2A antagonist that was

developed for the treatment of chronic insomnia. The compound, discovered by Hypnion and

later acquired by Eli Lilly, showed promising results in a Phase II clinical trial, where the 3 mg

dose demonstrated improvements in several key sleep parameters with good tolerability.

Despite its promising initial data and novel mechanism of action, the development of

LY2624803 appears to have been halted, as there is a notable lack of publicly available

information beyond the preliminary Phase II findings. The absence of peer-reviewed

publications containing detailed preclinical and clinical data makes a complete and in-depth

technical assessment challenging. The reasons for the discontinuation of its development have

not been publicly disclosed by Eli Lilly. It is possible that the compound did not meet the high

internal bar for success in further clinical evaluation, or strategic portfolio decisions led to the

termination of the program. Without further data, the full potential and the ultimate limitations of

LY2624803 remain largely unknown to the public.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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